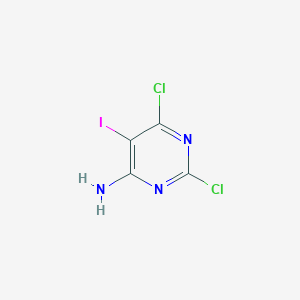

2,6-Dichloro-5-iodo-pyrimidine-4-amine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine nucleus is a privileged scaffold in organic and medicinal chemistry due to its integral role in biological systems and its presence in numerous synthetic compounds with significant therapeutic properties. nih.govresearchgate.net As a fundamental component of nucleobases—cytosine, thymine, and uracil—in DNA and RNA, the pyrimidine structure is recognized by and interacts readily with biological macromolecules like enzymes and receptors. nih.govresearchgate.net This inherent biocompatibility has made it a focal point for drug discovery.

Heterocyclic compounds incorporating the pyrimidine core have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net The structural framework of pyrimidine allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. Consequently, a significant number of FDA-approved drugs feature the pyrimidine motif, and the scaffold continues to be a primary target in the development of new therapeutic agents. nih.govbenthamscience.com

Overview of Halogenation Strategies in Pyrimidine Synthesis

The introduction of halogen atoms onto the pyrimidine ring is a critical step in the synthesis of many functionalized derivatives, as halogens serve as excellent leaving groups for subsequent cross-coupling and nucleophilic substitution reactions. Various strategies have been developed to achieve regioselective halogenation.

One common approach involves the direct electrophilic halogenation of the pyrimidine ring. However, the electron-deficient nature of the pyrimidine system can make it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. nih.gov More effective methods have been developed, such as the use of N-halosuccinimides (NCS, NBS, NIS) as halogenating reagents, which can successfully introduce chlorine, bromine, and iodine atoms at specific positions, particularly the C-5 position. elsevierpure.com Another powerful technique is the conversion of existing functional groups. For instance, hydroxyl groups on the pyrimidine ring (often existing as their tautomeric oxo forms) can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). This method is frequently employed to transform dihydroxypyrimidines into their corresponding dichlorinated analogues. mdpi.com Recent advancements also include the use of hypervalent iodine(III) reagents, which facilitate clean and efficient regioselective halogenation under mild, environmentally friendly conditions. rsc.org

Interactive Data Table: Common Pyrimidine Halogenation Methods

| Method | Reagent(s) | Position Targeted | Key Features |

| Electrophilic Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C-5 | Common for introducing halogens on an activated ring. |

| Functional Group Conversion | Phosphorus Oxychloride (POCl₃) | C-2, C-4, C-6 | Converts hydroxyl/oxo groups to chloro groups. |

| Hypervalent Iodine-Mediated | PIDA / KX (X=Cl, Br, I) | C-3 (in pyrazolo[1,5-a]pyrimidines) | Mild, environmentally friendly, and regioselective. rsc.org |

| Vilsmeier-Haack Reaction | POCl₃ / DMF | C-4, C-6 | Converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines. mdpi.com |

Unique Reactivity Profile of Polysubstituted Halopyrimidines

Polysubstituted halopyrimidines exhibit a rich and distinct reactivity profile, largely governed by the electron-deficient nature of the aromatic ring and the number, type, and position of the halogen substituents. The presence of multiple electron-withdrawing halogen atoms further depletes the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com

In a polysubstituted system like 2,6-dichloro-5-iodo-pyrimidine-4-amine, the different halogen atoms display differential reactivity. The chlorine atoms at the C-2 and C-6 positions are activated towards SNAr, allowing for their selective replacement by various nucleophiles such as amines, alkoxides, and thiolates. mdpi.comresearchgate.net The relative reactivity of these positions can be influenced by the electronic effects of other substituents on the ring.

Conversely, the carbon-iodine bond at the C-5 position is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is weaker than C-Cl bonds, facilitating oxidative addition to the metal catalyst. This differential reactivity allows for a stepwise and regioselective functionalization of the pyrimidine core. A synthetic strategy could first involve a cross-coupling reaction at the C-5 iodo position, followed by nucleophilic substitution at the C-2 and/or C-6 chloro positions, providing a controlled route to highly complex and diverse molecular architectures.

Interactive Data Table: Comparative Reactivity of Halogen Substituents

| Reaction Type | Reactivity Order | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Based on the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex. The C-F bond is strongest, but the rate-determining step is typically nucleophilic attack. |

| Metal-Catalyzed Cross-Coupling | I > Br > Cl >> F | Based on bond dissociation energy (C-X). The weaker C-I bond undergoes oxidative addition to the metal catalyst more readily. |

Research Scope and Objectives Pertaining to this compound

The chemical compound this compound is a strategically designed synthetic intermediate with significant potential in organic synthesis. The primary research objective for this molecule is to leverage its unique substitution pattern to serve as a versatile scaffold for the construction of complex heterocyclic compounds.

The specific aims related to this compound are:

To exploit the differential reactivity of the halogen substituents for regioselective functionalization. The presence of both chloro and iodo groups at distinct positions allows for orthogonal chemical transformations. The primary objective is to utilize the C-5 iodo group for metal-catalyzed cross-coupling reactions while reserving the C-2 and C-6 chloro groups for subsequent nucleophilic aromatic substitution.

To synthesize novel libraries of polysubstituted pyrimidines. By systematically and selectively replacing the three halogen atoms with a variety of functional groups, the compound serves as a starting point for generating molecular diversity. This allows for the exploration of a broad chemical space in the search for new molecules with potential biological or material science applications.

To develop efficient and controlled synthetic pathways to complex target molecules. The predictable, stepwise reactivity of this compound enables its use in multi-step syntheses of highly substituted pyrimidine derivatives, which would be difficult to access through other methods. The amino group at C-4 further modulates the reactivity of the ring and provides an additional site for potential modification.

In essence, this compound is not an end product but a sophisticated tool for organic chemists, offering a pre-programmed sequence of chemical reactivity to build molecular complexity in a controlled and efficient manner.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2,6-dichloro-5-iodopyrimidin-4-amine |

| Molecular Formula | C₄H₂Cl₂IN₃ |

| Molecular Weight | 319.89 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Key Structural Features | Pyrimidine core, two chloro substituents (C-2, C-6), one iodo substituent (C-5), one amino group (C-4) |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C4H2Cl2IN3 |

|---|---|

Molekulargewicht |

289.89 g/mol |

IUPAC-Name |

2,6-dichloro-5-iodopyrimidin-4-amine |

InChI |

InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10) |

InChI-Schlüssel |

WZLVPUVBDMHFSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,6 Dichloro 5 Iodo Pyrimidine 4 Amine and Its Key Precursors

Established Synthetic Routes to 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Direct Iodination of 2,6-Dichloropyrimidine-4-amine

The direct iodination of 2,6-dichloropyrimidine-4-amine represents a straightforward approach to the target molecule. This method relies on the electrophilic substitution of a hydrogen atom at the C5 position of the pyrimidine (B1678525) ring with an iodine atom. Due to the relatively low reactivity of iodine as an electrophile, this transformation typically requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I+). nih.govacsgcipr.org

The electrophilic iodination of pyrimidine derivatives is often challenging due to the electron-deficient nature of the heterocyclic ring. semanticscholar.org Consequently, harsh reaction conditions, such as the use of strong acids like nitric acid or sulfuric acid, have traditionally been employed. nih.govsemanticscholar.org However, recent advancements have focused on developing milder and more environmentally friendly protocols.

Optimization studies on similar pyrimidine scaffolds, such as uracil and cytosine, have demonstrated the efficacy of using molecular iodine (I₂) in combination with a silver salt, like silver nitrate (AgNO₃), under solvent-free mechanochemical conditions. nih.govresearchgate.net These studies have shown that the molar ratio of the reagents and the reaction time are critical parameters for achieving high yields. For instance, increasing the equivalence of AgNO₃ has been shown to significantly improve the yield of the desired 5-iodo-pyrimidine derivative. nih.gov While specific optimization data for 2,6-dichloropyrimidine-4-amine is not extensively detailed in the reviewed literature, the principles derived from studies on other pyrimidines provide a solid foundation for developing an effective protocol.

Table 1: General Conditions for Electrophilic Iodination of Pyrimidines

| Parameter | Condition | Rationale |

| Iodinating Agent | Molecular Iodine (I₂) | Source of iodine. |

| Oxidizing Agent | Silver Nitrate (AgNO₃) | Activates I₂ to generate a more reactive electrophilic iodine species. nih.govsemanticscholar.org |

| Solvent | Solvent-free or polar protic solvents | Green chemistry approach or to facilitate dissolution of reagents. nih.govresearchgate.net |

| Temperature | Room Temperature | Milder reaction conditions. nih.gov |

| Reaction Time | 20-30 minutes | Relatively short reaction times have been reported for similar substrates. nih.govresearchgate.net |

The role of the oxidizing agent is pivotal in the direct iodination of pyrimidines. Molecular iodine itself is a weak electrophile and does not readily react with electron-deficient aromatic systems. acsgcipr.org Oxidizing agents are employed to generate a more reactive iodinating species, believed to be the iodonium ion (I⁺) or a related complex. nih.gov

Several oxidizing agents have been explored for this purpose. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have been shown to be effective in facilitating the iodination of pyrazolo[1,5-a]pyrimidines in aqueous media at room temperature. nih.gov The omission of the oxidant in these reactions results in no product formation, highlighting its essential role. nih.gov Other oxidizing agents like sodium persulfate (Na₂S₂O₈) and oxone have also been used, though with varying degrees of success. nih.gov

In the context of using silver salts, such as AgNO₃, the silver ion (Ag⁺) acts as a catalyst to promote the formation of the electrophilic iodine species. nih.govsemanticscholar.org The general order of reactivity for nitrate salts in promoting iodination has been observed as AgNO₃ > Ag₂SO₄ > NaNO₃ > NaNO₂. nih.govsemanticscholar.org

Multi-Step Synthesis from Accessible Pyrimidine Scaffolds

An alternative to direct iodination is a multi-step synthetic sequence starting from readily available pyrimidine building blocks. This approach offers greater control over the substitution pattern and can be advantageous when direct iodination is inefficient or leads to side products.

A common starting point for the synthesis of this compound is the derivatization of 2-amino-4,6-dihydroxypyrimidine or its substituted analogs. This precursor undergoes a series of transformations to introduce the required chloro and iodo substituents. A key step in this pathway is the conversion of the hydroxyl groups at the C4 and C6 positions into chloro groups.

The Vilsmeier-Haack-Arnold reagent is a versatile chemical species widely used for formylation and halogenation reactions. youtube.comwikipedia.orgorganic-chemistry.org It is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The reactive species is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgwikipedia.org

In the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, the Vilsmeier-Haack-Arnold reagent plays a crucial role in converting the 4,6-dihydroxy groups of the pyrimidine precursor into chloro groups. nih.gov This transformation is a critical step in building the desired 2,6-dichloro-pyrimidine-4-amine scaffold. The reaction of 2-amino-4,6-dihydroxypyrimidine analogs with the Vilsmeier-Haack-Arnold reagent, followed by deprotection, has been developed as an optimized procedure to yield the corresponding 2-amino-4,6-dichloropyrimidines in high yields. nih.gov The subsequent introduction of the iodo group at the C5 position would then lead to the final product. The use of DMF as a solvent in similar reactions has been shown to lead to higher practical yields and shorter reaction times compared to other solvents like benzene or dichloroethane. mdpi.com

Derivatization of 2-Amino-4,6-dihydroxypyrimidines

Subsequent Functional Group Interconversion (e.g., Introduction of Iodine)

The introduction of an iodine atom at the 5-position of a pyrimidine ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic iodination of an activated pyrimidine precursor. A common and effective method involves the use of N-iodosuccinimide (NIS).

The precursor, often a 2,4-diamino-6-substituted pyrimidine, is treated with NIS in a dry aprotic solvent such as acetonitrile. This reaction proceeds efficiently, leading to high yields of the 5-iodo-pyrimidine derivative. For instance, the iodination of 2,4-diamino-6-substituted pyrimidines using this method has been reported to produce the desired 5-iodo products in yields ranging from 96% to 98% mdpi.com. The high regioselectivity for the 5-position is attributed to the activating effect of the amino groups on the pyrimidine ring, which directs the electrophilic attack of the iodonium ion from NIS.

Approaches Involving Nitro-Pyrimidine Intermediates

An alternative and widely utilized strategy for synthesizing aminated pyrimidines involves the use of nitro-pyrimidine intermediates. This multi-step approach includes nitration of a pyrimidine precursor, subsequent reduction of the nitro group to an amine, and chlorination of hydroxyl groups to install the necessary chloro substituents.

The nitration of pyrimidine precursors is the initial step in this pathway. The reaction conditions for nitration can be challenging due to the electron-deficient nature of the pyrimidine ring, which makes electrophilic aromatic substitution difficult researchgate.net. However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate the reaction.

For example, 2-amino-4,6-dihydroxypyrimidine can be nitrated to introduce a nitro group at the 5-position. A common nitrating agent is a mixture of nitric acid and sulfuric acid. Difficulties in the nitration of similar precursors, such as 2-amino-6-chloro-4(3H)-pyrimidinone, have been noted, sometimes leading to the formation of unusual open-chain gem-dinitro compounds researchgate.net. The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine is a known pathway for creating intermediates for further functionalization researchgate.net. In some cases, nitration with potassium nitrate in concentrated sulfuric acid can lead to a mixture of products that require chromatographic separation researchgate.net.

Following nitration, the nitro group at the 5-position is reduced to form the corresponding 5-aminopyrimidine. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents.

Catalytic hydrogenation is a common method, often employing a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas google.com. This method is generally clean and efficient. For instance, the reduction of a nitro group on a pyrimidine ring has been successfully carried out using hydrogen in an alcohol solvent under the catalytic action of palladium on carbon google.com. It has been observed that while the nitro group on 4-amino-2,6-dichloro-5-nitropyrimidine is readily reduced to the amine, the chloro groups remain intact under these conditions, yielding the corresponding 4,5-diamino derivative sci-hub.st.

To obtain the target dichlorinated structure, any hydroxyl groups on the pyrimidine ring must be converted to chlorine atoms. This is typically accomplished by treating the hydroxypyrimidine precursor (a tautomer of a pyrimidone) with a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation mdpi.com. The reaction is often performed at elevated temperatures, sometimes in the presence of a tertiary amine like N,N-dimethylaniline or pyridine google.compatsnap.com. For example, 2,4-diamino-6-hydroxypyrimidine can be converted to 2,4-diamino-6-chloropyrimidine in high yield (85%) by treatment with phosphorus oxychloride mdpi.com. Similarly, this method is used to convert 2,4,6-trihydroxypyrimidine derivatives into their 2,4,6-trichloro counterparts patsnap.com.

Comparative Analysis of Synthetic Pathways

Evaluation of Overall Reaction Yields

The multi-step approach through nitro-pyrimidine intermediates involves several transformations, each with its own associated yield. While individual steps like chlorination and iodination can be high-yielding, the cumulative yield of a multi-step sequence is inherently lower. For example, a four-step synthetic route to a related compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, was reported to have a total yield of only 25% patsnap.com.

Below is an interactive data table summarizing reported yields for the key transformations discussed.

| Reaction Step | Reagents | Substrate Type | Reported Yield (%) | Reference |

| Iodination | N-Iodosuccinimide (NIS) | 2,4-Diamino-6-substituted pyrimidine | 96 - 98 | mdpi.com |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 2,4-Diamino-6-hydroxypyrimidine | 85 | mdpi.com |

| Multi-step Pathway | N/A | Various | 25 (overall) | patsnap.com |

Assessment of Reagent Availability and Cost-Effectiveness

The synthesis of this compound relies on precursors and reagents whose availability and cost are critical for both laboratory-scale research and potential industrial production. The primary starting material for the dichlorinated pyrimidine core is often 2-amino-4,6-dihydroxypyrimidine, which is commercially available. The key reagents for converting this precursor are phosphorus oxychloride (POCl₃) for chlorination and an iodinating agent, such as N-iodosuccinimide (NIS), for the introduction of the iodine atom.

Phosphorus oxychloride is a widely produced industrial chemical, making it readily available and relatively low-cost for large-scale operations. avantorsciences.comresearchgate.net Its price is influenced by the cost of its own raw materials, such as phosphorus trichloride and chlorine. avantorsciences.com Industrial suppliers in India, for example, have listed prices for 99% purity POCl₃ at approximately ₹200 INR per kilogram (approximately $2.40 USD/kg), with minimum order quantities typically around 50-200 kg. researchgate.netnih.gov

N-iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent. organic-chemistry.org It is more expensive than elemental iodine but offers milder reaction conditions and better selectivity. youtube.com The price of NIS is significantly influenced by the cost of iodine, which can account for 40-50% of its production expense. pmarketresearch.com The market for NIS is competitive, with patent expirations allowing more manufacturers to enter the space, which has helped to control costs. pmarketresearch.com Prices from various suppliers for technical or commercial grades can range from approximately ₹4,000 to ₹7,100 INR per kilogram (about $48 to $85 USD/kg). indiamart.comtradeindia.com Laboratory-scale quantities are considerably more expensive, with prices around $482 for 100 grams. sigmaaldrich.com

| Reagent | Typical Use | Purity | Approximate Industrial Price (USD/kg) | Notes |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | 99% | $2.40 | Widely available industrial chemical. researchgate.netnih.gov |

| N-Iodosuccinimide (NIS) | Iodinating Agent | 98-99% | $48 - $85 | Price is dependent on the fluctuating cost of iodine. pmarketresearch.comindiamart.comtradeindia.com |

| 2-Amino-4,6-dihydroxypyrimidine | Core Precursor | N/A | Varies | Commercially available starting material. |

Considerations for Industrial Scalability and Process Optimization

Scaling the synthesis of this compound from the laboratory to an industrial setting requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. A common synthetic route involves the chlorination of a dihydroxypyrimidine precursor followed by iodination and amination.

The chlorination step, typically using phosphorus oxychloride (POCl₃), is a critical point for optimization. nih.govresearchgate.net Industrial processes aim to improve upon older methods that suffered from the formation of by-products and low yields. nih.gov For instance, reacting 2-amino-4,6-dihydroxypyrimidine with an excess of POCl₃ in the presence of an acid-trapping agent like triethylamine (B128534) can proceed at moderate temperatures (20-80°C) without an additional solvent. nih.gov This optimization avoids the high temperatures (over 100°C) and by-products associated with using other agents like dimethylaniline. nih.gov Isolation procedures are also crucial for scalability; processes that allow for direct precipitation of the product by adjusting pH after distilling the excess POCl₃ are preferable to chromatographic purification, which is not feasible for large quantities. researchgate.netnih.gov

For subsequent functionalization, such as amination, industrial methods favor conditions that are mild, rapid, and high-yielding. The use of reagents like sodium dithionite for reduction steps is considered suitable for industrial production due to its low cost, mild reaction conditions, and simple operation. epa.ie In contrast, methods requiring expensive and hazardous catalysts like platinum on carbon (Pt/C) or flammable reagents like Raney Nickel are less suitable for large-scale manufacturing due to cost, safety, and heavy metal contamination concerns. researchgate.netepa.ie

Process optimization also involves minimizing the number of steps. A synthetic route for a related compound, 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, was optimized to enhance yield and lower production costs by refining the reaction sequence. researchgate.net The final step in that patented process, a reduction using hydrogen with a palladium on carbon catalyst, achieved a high yield of 90.40%. researchgate.net Such high-efficiency steps are essential for a viable industrial process.

Environmental Impact of Different Synthetic Approaches

The environmental footprint of synthesizing halogenated pyrimidines is largely determined by the choice of reagents, solvents, and waste treatment protocols. Traditional synthetic methods often involve hazardous materials and generate significant waste streams.

The chlorination step using phosphorus oxychloride (POCl₃) is a major area of environmental concern. POCl₃ is a toxic, corrosive, and moisture-sensitive substance. avantorsciences.comyoutube.com When it comes into contact with water, it hydrolyzes violently and exothermically to form phosphoric acid and hydrochloric acid, creating a highly acidic waste stream that requires neutralization. avantorsciences.commdpi.com The reagents used to produce POCl₃, such as phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), are also toxic and harmful to the environment. avantorsciences.com Major releases of POCl₃ can kill most animal and plant tissues upon contact due to its dehydrating and acidifying effects, although these effects are typically localized and transient. chemicalbook.com It is not expected to bioaccumulate. mdpi.com

Older synthetic routes for related aminopyrimidines involved nitration reactions with fuming nitric acid, which produces large amounts of waste acid and is highly corrosive to equipment. researchgate.net Similarly, reduction steps using iron powder are not ideal for industrial production due to the large volume of metal waste generated. epa.ie

Novel Synthetic Strategies and Methodological Advancements

Exploration of Catalytic Systems (e.g., Palladium-catalyzed methods for functionalization)

Recent advancements in the synthesis of functionalized pyrimidines have heavily featured the use of catalytic systems, particularly those based on palladium, to achieve high regioselectivity and efficiency in C-N bond formation. The reactivity of chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2, which can be exploited for selective functionalization. pmarketresearch.com

Palladium-catalyzed Buchwald-Hartwig amination has proven to be a valuable strategy for the selective introduction of amino groups onto dichloropyrimidine scaffolds. researchgate.net This method allows for the amination of the more reactive C4 position with high selectivity, often yielding a single isomer where traditional SNAr reactions would produce mixtures. pmarketresearch.comresearchgate.net For example, the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with secondary aliphatic amines and anilines strongly favors the formation of the C4-substituted product with ratios greater than 30:1, a significant improvement over non-catalyzed reactions which give ratios of only 2:1 to 4:1. pmarketresearch.com

The choice of palladium catalyst and ligands is crucial. Studies have shown that simple and inexpensive phosphine ligands like triphenylphosphine (Ph₃P) and 1,4-bis(diphenylphosphino)butane (dppb) can be highly effective, sometimes outperforming more complex and costly ligands. researchgate.net In some cases, the palladium catalyst can be generated in situ, and even trace amounts of organopalladium species from a preceding Suzuki coupling step have been found to effectively catalyze subsequent amination reactions. researchgate.net The use of palladium catalysis is particularly advantageous for less nucleophilic amines, such as anilines, where reactions can be completed under much milder conditions (e.g., -60°C) compared to the forcing conditions required for uncatalyzed SNAr reactions. pmarketresearch.com These catalytic methods offer a robust tool for constructing specifically substituted aminopyrimidines, which are key intermediates for complex molecules.

Solvent-Free and Mild Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that operate under mild, and ideally solvent-free, conditions. These approaches reduce environmental impact, often lower costs, and can lead to shorter reaction times and simpler product isolation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for preparing pyrimidine derivatives. One-pot, three-component reactions of acetophenones, aldehydes, and guanidine hydrochloride have been successfully carried out under solvent-free conditions using microwave irradiation to produce 2-aminopyrimidines. Similarly, a series of 2-(substituted amino)pyrimidines were synthesized from guanidines and β-diketones under solvent- and catalyst-free microwave conditions. orgsyn.org This method avoids the need for isolating intermediates, streamlining the process. orgsyn.org

Mechanical grinding is another solvent-free technique that has been applied to the synthesis of pyrimidine derivatives. An eco-friendly approach for the iodination of pyrimidines was developed using solid iodine and AgNO₃ under solvent-free grinding conditions, achieving high yields (70-98%) in short reaction times (20-30 minutes). mdpi.commdpi.com This method avoids the use of toxic reagents and harsh acidic conditions typically required for electrophilic iodination of electron-deficient rings. mdpi.commdpi.com The synthesis of 2-aminopyrimidine derivatives has also been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions at 80-90°C, demonstrating the feasibility of nucleophilic aromatic substitution without a solvent. indiamart.com These mild and solventless methods represent a significant advancement towards more sustainable chemical manufacturing. mdpi.com

One-Pot and Multicomponent Reactions

The construction of the pyrimidine core itself is well-suited to MCRs. A novel one-pot, three-component synthesis for 2,4,6-tri(hetero)aryl-substituted pyrimidines has been developed based on a palladium/copper-catalyzed coupling-isomerization sequence of an aryl halide and a propargyl alcohol, followed by a cyclocondensation with an amidinium salt. mdpi.com This approach allows for the convergent assembly of highly substituted pyrimidines in a single pot. Another example involves the one-pot synthesis of 2,5-disubstituted pyrimidines directly from nitriles, providing a practical and general protocol for a variety of pyrimidine-containing compounds.

This strategy has also been applied to fused pyrimidine systems. A facile one-pot method for synthesizing alicyclic fused pyrimidones involves the reaction of aminoacrylates and lactams in the presence of phosphorus oxychloride. sigmaaldrich.com Furthermore, new mdpi.commdpi.comorgsyn.orgtriazolo[4,3-a]pyrimidine derivatives have been prepared via a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. The efficiency and convergence of these one-pot and multicomponent strategies make them powerful tools for rapidly generating libraries of complex heterocyclic compounds.

Reaction Mechanisms and Reactivity of 2,6 Dichloro 5 Iodo Pyrimidine 4 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes 2,6-dichloro-5-iodo-pyrimidine-4-amine highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone of its chemistry, allowing for the selective introduction of a wide array of functional groups.

Regioselectivity of Halogen Displacement (Chlorine vs. Iodine)

The presence of three halogen atoms—two chlorine and one iodine—on the pyrimidine ring raises a critical question of regioselectivity in SNAr reactions. The relative reactivity of halogens as leaving groups in SNAr is a well-established principle. Generally, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer intermediate, not the subsequent departure of the leaving group. The ability of the halogen to withdraw electron density from the carbon it is attached to is a primary consideration. stackexchange.com

In the context of SNAr on halo-pyrimidines, the reactivity order is often debated and can be influenced by the specific reaction conditions and the nature of the nucleophile. However, a common trend observed is that bromo- and iodo-pyrimidines can be more reactive than their chloro-counterparts. rsc.org For instance, studies on the aminolysis of various halogenated pyrimidines have shown that bromopyrimidines are typically the most reactive, followed by iodopyrimidines, with chloropyrimidines being the least reactive. rsc.org This suggests that in this compound, the iodine at the C5 position would be the most probable leaving group in an initial SNAr reaction. However, the positions of the chlorine atoms (C2 and C6) are generally more activated towards nucleophilic attack in the pyrimidine ring.

It is important to note that the substitution pattern significantly influences which halogen is displaced. For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. wuxiapptec.com In the case of this compound, the two chlorine atoms are at the more activated 2 and 6 positions.

| Position | Halogen | General SNAr Reactivity Trend rsc.org |

| C2 | Chlorine | Less reactive than Bromo/Iodo |

| C6 | Chlorine | Less reactive than Bromo/Iodo |

| C5 | Iodine | More reactive than Chloro |

This table provides a generalized trend. Specific reaction outcomes can be influenced by various factors.

Influence of Substituents on Electrophilicity and Leaving Group Ability

The amino group at the C4 position, being an electron-donating group, can modulate this reactivity. While it donates electron density into the ring via resonance, its effect is position-dependent and can influence the regioselectivity of nucleophilic attack.

The leaving group ability in SNAr reactions is not solely dependent on the C-X bond strength but rather on the stability of the departing halide ion and the ability of the halogen to stabilize the transition state. In many SNAr reactions, the order of leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. stackexchange.com However, in many heterocyclic systems, this trend can be less pronounced or even inverted. rsc.orgnih.gov

Role of the Amino Group in Modulating Reactivity

The exocyclic amino group at the C4 position plays a crucial role in modulating the reactivity of the pyrimidine ring. As an electron-donating group, it can direct the regioselectivity of nucleophilic attack. The amino group can donate electron density into the ring, which can either activate or deactivate certain positions towards nucleophilic substitution, depending on the interplay with the electron-withdrawing halogens.

Furthermore, the amino group itself can act as an internal nucleophile, participating in intramolecular reactions, or it can be a site for further functionalization, which in turn can influence the subsequent reactivity of the pyrimidine core.

Intramolecular Rearrangements and Cyclization Processes

The strategic placement of the amino and iodo groups in this compound provides a scaffold ripe for intramolecular rearrangements and cyclization reactions, leading to the formation of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The reaction of substituted aminopyrimidines is a well-established route for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. mdpi.comresearchgate.netoiccpress.comresearchgate.net These reactions often involve the initial aminopyrimidine reacting with various electrophiles to construct the second fused ring. For example, 4-aminopyrimidine (B60600) derivatives can react with orthoformates or other one-carbon synthons to build the fused pyrimidine ring.

In the case of this compound, the amino group can act as a nucleophile to initiate cyclization with a suitably tethered electrophilic side chain, or it can react with an external reagent that subsequently facilitates an intramolecular cyclization. The presence of the halogens, particularly the more labile iodine, can also be exploited in transition-metal-catalyzed cross-coupling reactions followed by cyclization to generate complex fused systems.

| Starting Material Type | Reagents | Fused System Formed |

| 4-Aminopyrimidine-5-carbonitrile | Triethylorthoester derivatives | Pyrimido[4,5-d]pyrimidine (B13093195) mdpi.com |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aldehydes, Amines | Pyrimido[4,5-d]pyrimidine researchgate.net |

| 4,6-Dichloro-5-formylpyrimidine | Primary amines, Aldehydes | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one nih.gov |

This table illustrates general strategies for forming pyrimido[4,5-d]pyrimidine systems from related starting materials.

Insights into Iminium Intermediate Formation

A key mechanistic feature in the cyclization of related pyrimidine systems involves the formation of an iminium intermediate. For instance, the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine proceeds through an intramolecular amide addition to an iminium intermediate formed in situ. nih.gov This intermediate arises from the condensation of a 4-amino-pyrimidine-5-carboxamide with an aldehyde.

For this compound, a similar pathway can be envisaged. If the amino group is first acylated and then a pendant aldehyde or ketone is introduced, an intramolecular cyclization via an iminium intermediate could lead to the formation of a fused ring system. The electrophilicity of the iminium carbon would facilitate the nucleophilic attack by the pyrimidine ring or a suitably positioned atom on a side chain, driving the cyclization forward.

Acid-Catalyzed and Base-Mediated Reactions

The reaction pathways of halogenated pyrimidines can be directed by the pH of the reaction medium. Both acid-catalyzed and base-mediated conditions facilitate nucleophilic substitution reactions, albeit through different mechanisms.

In the context of related chloro-substituted fused pyrimidines, acid catalysis has been shown to promote amination reactions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines is effectively catalyzed by hydrochloric acid. nih.gov The acid is believed to activate the pyrimidine ring towards nucleophilic attack. However, a high concentration of acid can also lead to competing solvolysis reactions, where the solvent acts as the nucleophile. nih.govacs.org Therefore, a careful balance of the amount of acid is crucial to maximize the yield of the desired amination product. nih.gov While aliphatic and benzylic amines tend to react poorly under these acidic conditions, aminations with these nucleophiles can be successfully carried out in water without the need for an acid catalyst. nih.gov

Base-mediated reactions are also common for dichloropyrimidine derivatives. In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of a base like sodium hydroxide (B78521) in an alcohol solvent can lead to a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com The base facilitates the formation of alkoxide ions from the solvent, which can then displace one of the chlorine atoms. mdpi.com Similarly, using an amine in the presence of a base like triethylamine (B128534) can lead to amination at one of the chloro positions. mdpi.com The basicity of the medium plays a significant role; a high concentration of a strong base can favor solvolysis over the desired amination. mdpi.com For other dichloropyrimidines, weak bases such as sodium hydrogen carbonate have been used to facilitate selective substitution of a chlorine atom by anilines. researchgate.net

The choice of solvent and the control of pH are critical in determining the outcome of reactions involving halogenated pyrimidines.

The effect of the solvent is pronounced in acid-catalyzed aminations of related chloropyrimidines. Studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that polar solvents can enhance the reaction rate, likely due to their ability to stabilize the polar transition state of the SNAr mechanism. nih.govacs.org Water, in particular, has been demonstrated to be an effective solvent, leading to higher reaction rates compared to several alcoholic solvents and DMF. nih.govacs.org However, in some cases, such as with highly lipophilic and crystalline compounds, an alcohol like 2-propanol may be a more efficient medium. nih.gov In alcoholic solvents like methanol (B129727), the potential for a competing solvolysis reaction exists, which appears to be suppressed in water. nih.govacs.org

The following table summarizes the effect of different solvents on the acid-catalyzed amination of a model chloropyrimidine compound.

| Solvent | Relative Reaction Rate | Observed Solvolysis |

| Water | Highest | Minimal |

| Methanol | High | Some |

| Ethanol (B145695) | High | Minimal |

| 2-Propanol | Moderate | Minimal |

| DMF | Lower | Not specified |

This data is based on studies of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and serves as an illustrative example of potential solvent effects. nih.govacs.org

In base-mediated reactions, the solvent can also act as a reactant. For example, in the presence of sodium hydroxide, alcoholic solvents like methanol or ethanol can form alkoxide ions, which then participate in nucleophilic substitution, leading to alkoxylation of the pyrimidine ring. mdpi.com The choice of base is also crucial. Weak bases in combination with solvents like DMSO have been shown to favor the selective displacement of a chlorine atom over other leaving groups, such as a methylsulfonyl group, in related dichloropyrimidine systems. researchgate.net

Chemo- and Regioselective Transformations

The presence of multiple reactive sites—two different chlorine atoms and an iodine atom—on the this compound ring raises the question of chemo- and regioselectivity in its reactions. While specific studies on this exact molecule are not prevalent, general principles of reactivity for substituted pyrimidines can provide insights.

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, in a molecule like this compound, the electronic environment of the C2 and C6 positions may differ slightly due to the influence of the adjacent amino and iodo groups, potentially leading to regioselectivity.

Studies on related 2,4,8-trichloropyrido[3,2-d]pyrimidines have demonstrated that regioselective displacement of the chlorine atoms is possible. nih.gov For instance, amination reactions showed high regioselectivity for the C2 position. nih.gov The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.

In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselective reactions have been observed. researchgate.net Anilines and secondary aliphatic amines in the presence of weak bases selectively displace the chloride group, whereas deprotonated anilines target the sulfone group. researchgate.net Steric factors can also play a role in directing the selectivity of the reaction. researchgate.net

For this compound, it is plausible that the reactivity of the three halogen atoms towards nucleophilic substitution would differ. The relative lability of the chloro and iodo groups would depend on the specific reaction conditions and the nature of the incoming nucleophile. Generally, iodide is a better leaving group than chloride in SNAr reactions, which might suggest preferential substitution at the C5 position. However, the electronic activation of the C2 and C6 positions by the ring nitrogen atoms could favor substitution at these sites. Experimental studies would be required to definitively determine the chemo- and regioselectivity of this compound.

Functionalization and Derivatization Strategies for 2,6 Dichloro 5 Iodo Pyrimidine 4 Amine

Substitution at Halogenated Positions (C2, C6, C5)

The carbon atoms at positions 2, 5, and 6 serve as primary sites for introducing molecular diversity through C-C bond formation and nucleophilic substitution reactions. The inherent differences in the reactivity of the C-I and C-Cl bonds, as well as the non-equivalence of the two chlorine atoms, are key to its synthetic applications.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and the reactivity of the halogens on the pyrimidine (B1678525) core generally follows the order C-I > C-Br > C-Cl. This predictable reactivity allows for selective functionalization.

The Suzuki–Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 2,6-dichloro-5-iodo-pyrimidine-4-amine, the reaction is expected to be highly regioselective.

Reactivity at C5: The carbon-iodine bond at the C5 position is the most reactive site for Suzuki-Miyaura coupling due to the lower bond dissociation energy of the C-I bond compared to C-Cl bonds. This allows for selective arylation or vinylation at this position while leaving the two chlorine atoms untouched.

Reactivity at C4/C6: In di- or tri-halopyrimidines, the reactivity of chloro-substituents generally follows the order C4(6) > C2. acs.org For 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. mdpi.combohrium.comresearchgate.net By analogy, in the 2,6-dichloro-pyrimidine system, after the initial reaction at the C5-iodo position, subsequent couplings can be directed to the C6 and C2 positions under more forcing conditions.

Microwave irradiation has been shown to be an effective technique for promoting Suzuki couplings on dichloropyrimidines, often leading to shorter reaction times and high yields. mdpi.combohrium.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 4,6-bis(p-Methoxyphenyl)pyrimidine | researchgate.net |

The Heck and Sonogashira reactions are palladium-catalyzed processes that form C-C bonds with alkenes and terminal alkynes, respectively. Similar to the Suzuki coupling, these reactions are most efficient at carbon-iodine bonds.

Heck Reaction: This reaction would couple an alkene to the C5 position of this compound, yielding a 5-alkenyl derivative.

Sonogashira Reaction: This is a widely used method for the coupling of terminal alkynes with aryl or vinyl halides. researchgate.net It is highly chemoselective for C-I bonds, making the C5 position of the target molecule the exclusive site of reaction under mild conditions. nih.gov A tandem Heck-Sonogashira reaction has been developed for a related 5-iodopyrimidine, demonstrating the utility of this position for complex functionalization. nih.gov

Table 2: Representative Sonogashira Coupling on a Halogenated Pyrimidine

| Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Product | Ref |

|---|

Amination Reactions with Various Amine Nucleophiles

The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) with amine nucleophiles. The electron-deficient pyrimidine ring facilitates this reaction. youtube.comyoutube.comyoutube.com

The regioselectivity of amination on dichloropyrimidines can be influenced by the reaction conditions and the nature of the amine. In 2,4-dichloropyrimidines, substitution generally favors the C4 position over the C2 position. acs.orgstackexchange.com For the symmetrical 2,6-dichloro-pyrimidine core, the first substitution can occur at either C2 or C6. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines has been developed that strongly favors substitution at the C4 position. acs.orgresearchgate.netacs.org The presence of the C4-amino and C5-iodo groups on the target molecule will electronically influence the reactivity of the C2 and C6 positions. The reaction can proceed sequentially, allowing for the introduction of two different amino groups.

Table 3: Examples of Amination on Dichloropyrimidines

| Substrate | Amine Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | 4-Amino-6-aryl-2-chloropyrimidine | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | LiHMDS (no catalyst) | 4-Amino-6-aryl-2-chloropyrimidine | acs.org |

Other Nucleophilic Substitution Reactions (e.g., with Sodium Azide)

Besides amines, other nucleophiles can displace the chlorine atoms at C2 and C6. Sodium azide is an effective nucleophile for introducing an azido group via an SNAr reaction. This transformation provides a precursor for the synthesis of various nitrogen-containing heterocycles. For instance, 9-substituted 2-chloro-6-sulfonylpurines react with sodium azide to yield 6-azido-2-sulfonylpurine derivatives. researchgate.net

Table 4: Nucleophilic Substitution with Azide

| Substrate | Nucleophile | Conditions | Product | Ref |

|---|

Transformations Involving the Amino Group at C4

The exocyclic amino group at the C4 position is also a site for further functionalization, behaving similarly to a typical aniline-type amine, although its nucleophilicity is modulated by the electron-withdrawing pyrimidine ring.

Common transformations include:

Alkylation and Acylation: The amino group can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions typically proceed under standard conditions using alkyl halides or acyl chlorides in the presence of a base.

Condensation Reactions: The amino group can undergo condensation with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). For example, 4-amino-5-aminomethyl-2-methylpyrimidine reacts with formamidine salts to yield a formamidomethyl derivative. uq.edu.au

Reactions with Halogens: The reaction of 4-aminopyridine with halogens like ICl and Br₂ can lead to the formation of charge-transfer complexes or ionic species involving the ring nitrogen. acs.org

These transformations allow for the modification of the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or for use in further synthetic steps.

Acylation and Alkylation Reactions

The 4-amino group of this compound is a primary site for nucleophilic reactions such as acylation and alkylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation: Acylation of the amino group can be readily achieved using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, reaction with an acyl chloride (R-COCl) would yield the corresponding N-acylated pyrimidine derivative. While direct examples for this compound are not prevalent in the provided literature, the acylation of similar aminopyrimidines is a standard transformation. This modification is often a key step in the synthesis of fused heterocyclic systems.

Alkylation: Alkylation of the 4-amino group introduces alkyl substituents. This can be accomplished using alkyl halides or other alkylating agents. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Furthermore, intramolecular side reactions can occur if the alkylating agent contains other reactive functional groups. For example, studies on the alkylation of related 4-aminopyrimidines have shown that intramolecular SNAr (nucleophilic aromatic substitution) reactions can lead to unexpected cyclization products. The presence of the two chloro substituents on the pyrimidine ring of this compound makes it particularly susceptible to such intramolecular substitutions.

| Reaction Type | Reagent Class | Expected Product | Notes |

| Acylation | Acyl Halides (e.g., RCOCl) | N-(2,6-dichloro-5-iodopyrimidin-4-yl)amide | Forms an amide linkage. |

| Alkylation | Alkyl Halides (e.g., R-X) | N-alkyl-2,6-dichloro-5-iodopyrimidin-4-amine | Potential for over-alkylation and side reactions. |

Condensation Reactions for Formation of Imines/Schiff Bases

The primary amino group at the C4 position of the pyrimidine ring can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine.

The formation of Schiff bases is a versatile method for introducing diverse aryl or alkyl substituents onto the pyrimidine core. The reaction conditions are typically mild, often requiring just a suitable solvent and sometimes a catalytic amount of acid. Research on related aminopyrimidines demonstrates that these Schiff bases are valuable intermediates in organic synthesis and can also possess significant biological activities themselves. For example, the condensation of 4-chloro-2,6-diaminopyrimidine with 2-hydroxyacetophenone is a known method for synthesizing Schiff base ligands capable of coordinating with metal ions. Similarly, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde undergoes condensation under Claisen-Schmidt conditions to form pyrimidine-based chalcones.

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | Key Feature |

| This compound | Aldehyde (R-CHO) | Imine (Schiff Base) | Formation of a C=N-R bond at the 4-position. |

| This compound | Ketone (R-CO-R') | Imine (Schiff Base) | Formation of a C=N-C(R)(R') bond at the 4-position. |

Strategic Derivatization for Complex Molecular Scaffolds

The multiple reactive sites on this compound make it an excellent precursor for constructing more complex, fused heterocyclic systems. The chloro, iodo, and amino groups can all participate in a variety of cyclization and coupling reactions, enabling the synthesis of diverse molecular architectures.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Systems

The pyrimido[4,5-d]pyrimidine core is a significant scaffold in medicinal chemistry. Derivatives of 4-aminopyrimidine (B60600) are common starting materials for the synthesis of this bicyclic system. The general strategy involves constructing a second pyrimidine ring onto the first one, utilizing the 4-amino group and the substituent at the 5-position.

In the case of this compound, the 4-amino group can act as a nucleophile to react with a three-atom component that will form the new ring. For instance, condensation with a suitable reagent could be followed by an intramolecular cyclization. A more direct approach could involve a reaction sequence where the 5-iodo group is first transformed via a cross-coupling reaction to introduce a group capable of cyclizing with the 4-amino group. While specific syntheses starting from this compound are not detailed in the provided sources, the synthesis of pyrimido[4,5-d]pyrimidines from structurally similar compounds like 4,6-dichloro-5-formylpyrimidine highlights the feasibility of this approach. In these syntheses, the formyl group at the 5-position reacts with amines and aldehydes in a cyclization reaction to form the fused ring system.

| Starting Pyrimidine Derivative | Key Reaction | Product Scaffold |

| 4,6-dichloro-5-formylpyrimidine | Cyclization with primary amines and aldehydes | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one |

| 1,3-disubstituted 6-amino uracils | Hydrazine-induced cyclization | 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones |

Building Blocks for Pyrido[2,3-d]pyrimidines and Related Structures

The pyrido[2,3-d]pyrimidine framework is another privileged scaffold found in many biologically active molecules. The synthesis of this system often relies on the annulation of a pyridine ring onto a pre-existing pyrimidine core, typically starting from a 4-aminopyrimidine derivative. The 4-amino group and the adjacent C5 position of the pyrimidine are crucial for this transformation.

This compound is an ideal precursor for constructing pyrido[2,3-d]pyrimidines. The 5-iodo substituent is particularly useful as it allows for the introduction of various groups through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the 5-position. Subsequent intramolecular cyclization involving the 4-amino group and the newly introduced alkynyl chain would lead to the formation of the fused pyridine ring, yielding a substituted pyrido[2,3-d]pyrimidine. General synthetic strategies for pyrido[2,3-d]pyrimidines often involve the reaction of a 4-aminopyrimidine with a three-carbon synthon that cyclizes to form the pyridine ring.

| Synthetic Approach | Key Transformation | Resulting Scaffold |

| Annulation from 4-aminopyrimidine | Reaction with a C3 synthon (e.g., α,β-unsaturated carbonyl) | Pyrido[2,3-d]pyrimidine |

| Cross-coupling and Cyclization | Sonogashira coupling at C5 followed by intramolecular cyclization | Substituted Pyrido[2,3-d]pyrimidine |

| Multi-component reactions | Coupling of 6-aminopyrimidines, aldehydes, and active methylene compounds | Pyrido[2,3-d]pyrimidine derivatives |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has concluded that detailed analytical spectra, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not available in publicly accessible scientific literature or databases.

The inquiry sought to provide a thorough and scientifically accurate article detailing the structural and purity elucidation of this specific molecule, structured around a precise outline of spectroscopic techniques. This included the assignment of proton (¹H) and carbon (¹³C) NMR resonances, analysis of coupling constants and chemical shifts, examination of Electron Ionization (EI-MS) and High-Resolution Electrospray Ionization (HREI-MS) mass spectrometry data, and interpretation of infrared absorption bands.

While spectral data for structurally related compounds—such as various dichloropyrimidine, aminopyrimidine, and iodopyrimidine derivatives—are documented, this information is not directly applicable to this compound. The unique substitution pattern of two chlorine atoms, an iodine atom, and an amine group on the pyrimidine ring will produce distinct spectroscopic fingerprints. Extrapolating from related but different molecules would be scientifically unsound and would not meet the required standard of accuracy for the specific compound .

Consequently, without access to primary experimental data from laboratory analysis of this compound, it is not possible to generate the requested detailed article. The required information for a complete and factual spectroscopic elucidation as per the specified outline is not present in the available scientific record.

Spectroscopic Elucidation of Structure and Purity

Infrared (IR) Spectroscopy

Identification of Key Functional Group Vibrations

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For 2,6-Dichloro-5-iodo-pyrimidine-4-amine, the vibrations associated with the primary amine (NH₂) group are particularly characteristic. Typically, primary amines exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration.

Additionally, the spectrum would show characteristic absorptions for the C-Cl, C-I, and the pyrimidine (B1678525) ring vibrations. The C-Cl stretching vibrations for chloro-substituted pyrimidines are generally found in the 600-800 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹, due to the larger mass of the iodine atom. Vibrations associated with the pyrimidine ring, involving C-C and C-N stretching, occur in the 1400-1600 cm⁻¹ range.

While specific experimental data for this compound is not publicly available, analysis of closely related compounds, such as 4-amino-2,6-dihydroxy pyrimidine, supports the expected spectral regions for these functional groups. ripublication.com For instance, studies on similar aminopyrimidines confirm the presence of N-H stretching vibrations in the aforementioned region. ripublication.comresearchgate.net

Table 1: Expected Infrared Vibration Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Pyrimidine Ring (C=N, C=C) | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the structure of this compound.

Determination of Molecular and Crystal Structures

Although a specific crystal structure determination for this compound has not been reported in publicly accessible databases, crystallographic studies of analogous halogenated pyrimidines and pyridines provide a strong basis for predicting its structural features. mdpi.com The analysis would yield the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This information confirms the connectivity of the atoms—a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, an iodine atom at position 5, and an amine group at position 4.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds)

The solid-state packing of this compound would be significantly influenced by non-covalent interactions. The primary amine group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. These interactions are crucial in stabilizing the crystal lattice. researchgate.net

Furthermore, the presence of chlorine and iodine atoms makes halogen bonding a prominent feature. mdpi.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a nitrogen atom on an adjacent pyrimidine ring. mdpi.comresearchgate.net These interactions, denoted as N···I or N···Cl, would play a significant role in directing the molecular assembly in the crystal. researchgate.netmdpi.com The strength and geometry of these halogen bonds are predictable based on the electropositive region (the σ-hole) on the halogen atom. researchgate.net

Conformational Analysis and Geometrical Parameters (Bond Lengths, Bond Angles)

X-ray diffraction analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. The pyrimidine ring is expected to be largely planar. The geometrical parameters would reflect the electronic effects of the various substituents. For example, the C-I bond length would be longer than the C-Cl bonds, and the bond angles within the pyrimidine ring would be slightly distorted from the ideal hexagonal geometry due to the different sizes and electronic properties of the substituent atoms and the ring nitrogen atoms.

Table 2: Predicted Geometrical Parameters from Related Structures

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-N (amine) | ~1.36 Å |

| Bond Angle | Cl-C-N (ring) | ~115-120° |

| Bond Angle | N-C-C (ring) | ~120-125° |

| Dihedral Angle | Pyrimidine Ring | Near 0° (Planar) |

These predicted values are based on data from structurally similar crystallized molecules and serve as a reliable estimate in the absence of direct experimental data for the title compound. researchgate.netresearchgate.net

Computational Chemistry Studies on 2,6 Dichloro 5 Iodo Pyrimidine 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2,6-dichloro-5-iodo-pyrimidine-4-amine, DFT could provide significant insights into its fundamental chemical nature.

Prediction of Electronic Structure and Charge Distribution

DFT calculations would be instrumental in predicting the electronic structure of this compound. These calculations could determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, an analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of the molecule. For this compound, it is expected that the electronegative nitrogen, chlorine, and iodine atoms would create regions of negative potential, while the amine group's hydrogen atoms and the pyrimidine (B1678525) ring's carbon atoms would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Modeling of Reactivity and Reaction Pathways

By mapping the electronic landscape, DFT can be used to model the reactivity of this compound. Reactivity descriptors such as Fukui functions can be calculated to pinpoint the most reactive sites for various types of chemical reactions. For instance, these calculations could predict whether a nucleophile would preferentially attack at one of the carbon atoms attached to a halogen or at another position on the pyrimidine ring.

Moreover, DFT can be employed to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. This would be invaluable for understanding the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution, and for optimizing reaction conditions in a laboratory setting.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not readily found in current literature, this computational technique could be applied to study the compound's behavior in a condensed phase, such as in a solvent or within a biological system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time. This could provide insights into solvation effects, conformational changes, and potential interactions with other molecules.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. To develop a QSRR model for a series of pyrimidine derivatives including this compound, a dataset of related compounds with known reactivity data would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, and statistical methods would be used to build a mathematical model that relates these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested pyrimidine derivatives.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties. For this compound, it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁵N nuclei. These predicted shifts, when compared with experimental data, can aid in the structural elucidation and confirmation of the compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, which could be generated through DFT calculations.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 160.5 |

| C4 | 158.2 |

| C5 | 80.1 |

| C6 | 161.3 |

Advanced Chemical Applications and Role As a Research Intermediate

Precursor in the Synthesis of Heterocyclic Scaffolds

The 4-amino-5-halopyrimidine structure is a classic precursor for the synthesis of fused heterocyclic systems, particularly purines and their bioisosteres. While direct examples starting from 2,6-dichloro-5-iodo-pyrimidine-4-amine are not extensively detailed in available literature, the reactivity of analogous compounds provides a clear blueprint for its utility. For instance, related 4,6-dichloro-5-formylpyrimidine is a key starting material for creating highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This synthesis involves a cyclization reaction where an intramolecular amide addition to an iminium intermediate forms the fused pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov

Given the presence of the 4-amino group, this compound is an ideal candidate for similar cyclization strategies to form fused pyrimidines. The general reaction pathway involves the reaction of the 4-amino group with a suitable carbonyl compound or its equivalent to construct the second ring. The halogens at positions 2 and 6 can then be selectively displaced in subsequent steps to introduce further molecular diversity.

Furthermore, the iodine atom at the C5 position is particularly significant as it allows for the application of modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. acs.org These palladium-catalyzed reactions enable the formation of carbon-carbon bonds, attaching a wide variety of aryl, heteroaryl, or alkyl groups to the pyrimidine (B1678525) core. acs.orgmdpi.com This reactivity is crucial for building complex molecular architectures that are difficult to access through other means. The reactivity order in dichloropyrimidines often favors substitution at the C4/C6 positions over the C2 position in both traditional nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings. acs.orgarkat-usa.org

Table 1: Potential Heterocyclic Scaffolds from this compound Analogs

| Starting Pyrimidine Analog | Reaction Type | Resulting Heterocyclic Scaffold | Key Feature |

|---|---|---|---|

| 4,6-Dichloro-5-formylpyrimidine | Cyclization with amines and aldehydes | Pyrimido[4,5-d]pyrimidines | Formation of a second fused pyrimidine ring. nih.gov |

| 2,4-Dichloropyrimidines | Suzuki Coupling | C4-Arylpyrimidines | Selective C-C bond formation at the C4 position. mdpi.com |

| 2,4,6-Trichloropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | 4-Amino-2,6-dichloropyrimidines | Selective displacement of the C4 chlorine. arkat-usa.org |

Building Block for Functional Materials (excluding biological applications)

The highly functionalized and electron-deficient nature of the this compound core makes it a potential building block for novel functional materials. While specific applications of this exact compound are not widely reported, the properties of related substituted pyrimidines offer insights into its potential. For example, pyrimidine derivatives have been investigated for their non-linear optical (NLO) properties. researchgate.net

In one study, various aryl and heteroaryl groups were attached to a 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) core via Suzuki cross-coupling. researchgate.net The resulting compounds were analyzed using Density Functional Theory (DFT) calculations to evaluate their electronic structure and hyperpolarizability (β), a measure of NLO activity. Although the synthesized compounds did not exhibit sufficiently high β values to be considered potent NLO materials, the research demonstrates that the pyrimidine scaffold can be systematically modified to tune its electronic and optical properties. researchgate.net The presence of a heavy iodine atom and an amino group in this compound could potentially influence the electronic characteristics and intermolecular interactions of resulting materials, making it a candidate for further exploration in materials science.

Use in Catalyst Design (for related compounds, implying potential for target compound)

While this compound itself is more commonly a substrate in catalytic reactions, related polychlorinated pyrimidines have been shown to be components of catalytic systems. The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating with transition metals to form active catalysts.

A notable example is the development of a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines. acs.org In this work, it was discovered that one of the most effective catalysts for the reaction is a palladium complex formed from the oxidative addition of palladium with 2,4,6-trichloropyrimidine. acs.org This indicates that the pyrimidine structure itself can be integral to the catalyst's activity and selectivity. This potential for pyrimidines to act as ligands or catalyst precursors suggests that this compound could be explored in a similar capacity, where its specific electronic and steric profile could offer unique advantages in catalyst performance.

Development of Environmentally Benign Chemical Processes

The synthesis of pyrimidine derivatives is increasingly being guided by the principles of green chemistry, which prioritize efficiency, safety, and the reduction of waste. benthamdirect.comresearchgate.netresearchgate.net Methodologies are being developed that use greener solvents, reduce reaction times, and employ reusable catalysts. benthamdirect.compjoes.com

For the synthesis of complex molecules from precursors like this compound, green approaches could include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate Suzuki coupling reactions of 2,4-dichloropyrimidines, significantly reducing reaction times from hours to minutes and often requiring lower catalyst loading. mdpi.com

Use of Green Solvents: Water has been employed as a green solvent for the synthesis of various pyrimidine derivatives, including the condensation reaction of trimethinium salts with metformin (B114582) hydrochloride to selectively produce substituted pyrimidines. tandfonline.com Using water avoids the environmental and safety issues associated with volatile organic solvents.

One-Pot, Multi-Component Reactions: These reactions improve process efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. researchgate.netpjoes.com The synthesis of dihydropyrimidones from aldehydes, urea, and dicarbonyl compounds is a classic example that has been adapted to solvent-free "grindstone chemistry" techniques. researchgate.net

Process Optimization for Industry: Patents for related compounds, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, often focus on optimizing reaction conditions to enhance yield and simplify operations, which aligns with green chemistry's goal of maximizing efficiency. google.com Such optimizations may involve using cheaper reagents and milder reaction conditions suitable for large-scale industrial production. google.com

These environmentally benign strategies are directly applicable to the chemical transformations of this compound, enabling more sustainable pathways to valuable heterocyclic compounds.

Conclusion and Future Research Directions

Summary of Key Findings on 2,6-Dichloro-5-iodo-pyrimidine-4-amine

This compound is a highly functionalized heterocyclic compound belonging to the pyrimidine (B1678525) family. Its structure is characterized by a pyrimidine core substituted with two chlorine atoms at positions 2 and 6, an iodine atom at the 5-position, and an amine group at the 4-position. This unique arrangement of multiple halogen atoms and an amino group on a single aromatic ring makes it a versatile and valuable building block in synthetic chemistry.